3-(Cbz-Amino)benzyl alcohol

Vue d'ensemble

Description

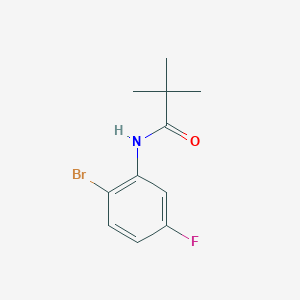

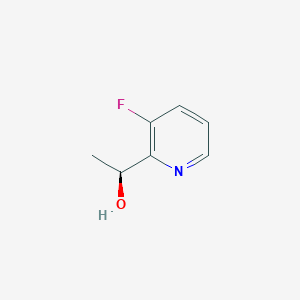

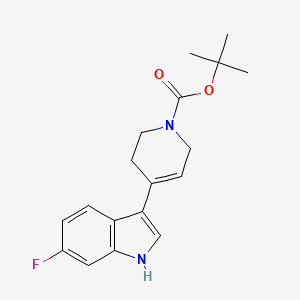

3-(Cbz-Amino)benzyl alcohol is a molecule that contains a total of 35 bonds. There are 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular structure of 3-(Cbz-Amino)benzyl alcohol includes a benzyl (3- (hydroxymethyl)phenyl)carbamate . It has a molecular weight of 257.29 .

Chemical Reactions Analysis

Cbz-protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75°C . This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Cbz-Amino)benzyl alcohol include a molecular weight of 257.29 . More specific physical and chemical properties such as boiling point, solubility, and stability are not available in the retrieved data.

Applications De Recherche Scientifique

One-Pot Amidation of N-Cbz Protected Amines

“3-(Cbz-Amino)benzyl alcohol” is used in the synthesis of amides from N-Cbz-protected amines. This process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Amide functional groups are important in nature, as they provide the main amino acid linkage in peptides and proteins. In addition, amide structures have been frequently found in many natural products and biologically active compounds . Therefore, the development of a novel efficient amide formation procedure is a highly attractive area of research .

One-Pot Multienzyme Oxidation and Aldol Addition

Another application of “3-(Cbz-Amino)benzyl alcohol” is in the synthesis of a Cbz-aminopolyol from a Cbz-amino alcohol via a one-pot multienzyme oxidation and aldol addition . The two-step cascade reaction consists of the oxidation of Cbz-ethanolamine to Cbz-glycinal catalyzed by chloroperoxidase from the fungus Caldariomyces fumago and aldol addition of dihydroxyacetone phosphate to Cbz-glycinal catalyzed by rhamnulose-1-phosphate aldolase expressed as a recombinant enzyme in Escherichia coli .

This process yields (3R,4S)-5-{[(benzyloxy)carbonyl]amino}-5-deoxy-1-O-phosphonopent-2-ulose . Aldol addition reactions represent one of the most powerful tools for carbon–carbon bond formation, thus obtaining enantiopure multifunctional molecules from small and simple precursors .

Mécanisme D'action

Target of Action

The primary target of 3-(Cbz-Amino)benzyl alcohol is the amine functional group in organic compounds . This compound is used as a protecting group for amines in organic synthesis . The role of this compound is to protect the amine functional group from reacting with other reagents during the synthesis process .

Mode of Action

3-(Cbz-Amino)benzyl alcohol interacts with its targets by forming a carbamate linkage with the amine functional group . This linkage protects the amine from reacting with other reagents, allowing for selective reactions to occur elsewhere on the molecule .

Biochemical Pathways

The biochemical pathways affected by 3-(Cbz-Amino)benzyl alcohol are those involved in the synthesis of organic compounds, particularly those containing amine functional groups . The downstream effects include the successful synthesis of complex organic compounds without unwanted side reactions .

Pharmacokinetics

Like other organic compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular effect of 3-(Cbz-Amino)benzyl alcohol’s action is the protection of the amine functional group, allowing for selective reactions to occur on the organic molecule .

Action Environment

The action, efficacy, and stability of 3-(Cbz-Amino)benzyl alcohol are influenced by environmental factors such as temperature, pH, and the presence of other reagents . For example, the carbamate linkage it forms with amines is stable under a wide range of conditions, but can be cleaved under specific conditions such as catalytic hydrogenation .

Safety and Hazards

Orientations Futures

Future research could focus on the development of a novel, efficient amide formation procedure, which is a highly attractive area of research . Additionally, the development of a simple and facile direct synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate under mild reaction conditions with short reaction time has not been reported , indicating a potential direction for future studies.

Propriétés

IUPAC Name |

benzyl N-[3-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-9,17H,10-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYGVDBUHXSATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cbz-Amino)benzyl alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1444796.png)

![Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444797.png)

![5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1444801.png)

![Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-](/img/structure/B1444807.png)

![[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1444812.png)